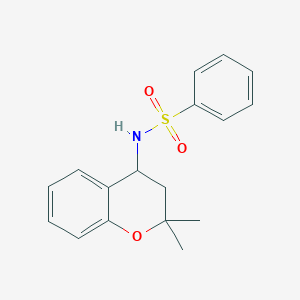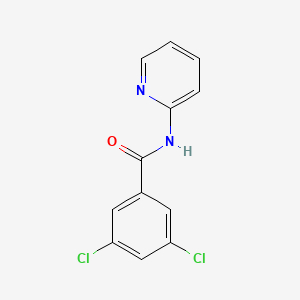![molecular formula C14H10FN3OS B4720317 3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4720317.png)
3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Vue d'ensemble
Description
3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a heterocyclic organic molecule that contains a thieno[2,3-b]pyridine ring system with an amino group and a carboxamide group.
Mécanisme D'action
The mechanism of action of 3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide involves the inhibition of protein kinases. Specifically, this compound binds to the ATP-binding site of protein kinases and prevents the phosphorylation of downstream targets. This inhibition of protein kinases leads to the disruption of various signaling pathways, including the MAPK and PI3K/AKT pathways, which are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide have been extensively studied. This compound has been found to exhibit potent anti-proliferative and pro-apoptotic effects in cancer cells. Additionally, this compound has been shown to reduce inflammation and modulate the immune system. However, the exact biochemical and physiological effects of this compound are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potent kinase inhibitory activity. This compound has been found to exhibit activity against a wide range of protein kinases, making it a useful tool for studying various signaling pathways. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of using 3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potential for off-target effects. This compound has been found to exhibit activity against a wide range of protein kinases, which may lead to unintended effects in cells. Additionally, this compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide. One potential direction is the investigation of its potential in combination therapy for cancer treatment. This compound has been found to exhibit potent anti-cancer effects, and combining it with other drugs may enhance its efficacy. Additionally, further investigation into the exact biochemical and physiological effects of this compound may provide insight into its potential in other disease areas, such as inflammatory disorders and autoimmune diseases. Finally, the development of more selective kinase inhibitors based on the structure of 3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide may lead to the development of more effective drugs for the treatment of various diseases.
Applications De Recherche Scientifique
3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential in various research applications. This compound has been found to exhibit potent inhibitory activity against a wide range of protein kinases, including BRAF, VEGFR, and FLT3. Due to its kinase inhibitory activity, this compound has been investigated for its potential in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Propriétés
IUPAC Name |
3-amino-N-(2-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-9-5-1-2-6-10(9)18-13(19)12-11(16)8-4-3-7-17-14(8)20-12/h1-7H,16H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEKJRMJALNPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B4720234.png)
![N-(4-chlorobenzyl)-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4720238.png)
![2-amino-N-(2-methoxyphenyl)-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarboxamide](/img/structure/B4720252.png)

![4-methyl-N-[3-(4-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4720266.png)
![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B4720291.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(4-propylphenyl)-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4720300.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4720314.png)
![N-(4-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4720325.png)

![N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4720335.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B4720342.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4720363.png)